N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a quinoline moiety, and a pyrrolidinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a pyrrolidinylsulfonyl group, followed by the introduction of the difluorophenyl group. The final step involves the formation of the acetamide linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide: shares structural similarities with other quinoline derivatives and sulfonamide compounds.
This compound: is unique due to the presence of both the difluorophenyl and pyrrolidinylsulfonyl groups, which contribute to its distinct chemical and biological properties.
Uniqueness
The combination of these functional groups imparts unique reactivity and potential biological activity to the compound, distinguishing it from other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21F2N3O3S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H21F2N3O3S2/c1-14-11-21(31-13-20(28)26-22-17(23)5-4-6-18(22)24)25-19-8-7-15(12-16(14)19)32(29,30)27-9-2-3-10-27/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,26,28) |
InChI Key |
VRFPOJPGPYSSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.